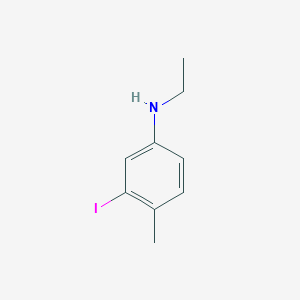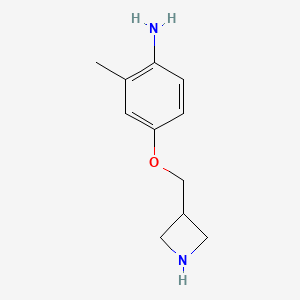
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) is a complex phospholipid derivative. It is composed of two palmitic acid molecules esterified to the glycerol backbone at the sn-1 and sn-2 positions, with a cytidine diphosphate group attached to the sn-3 position. This compound is significant in various biochemical processes, particularly in the synthesis of other phospholipids and in cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) typically involves several steps:
Preparation of 1,2-Dipalmitoyl-sn-glycerol: This is achieved by esterifying glycerol with palmitic acid in the presence of a catalyst such as sulfuric acid.
Formation of Cytidine Diphosphate-Diacylglycerol: The 1,2-Dipalmitoyl-sn-glycerol is then reacted with cytidine triphosphate (CTP) in the presence of a suitable enzyme or chemical catalyst to form the cytidine diphosphate-diacylglycerol.
Ammonium Salt Formation: The final step involves converting the cytidine diphosphate-diacylglycerol into its ammonium salt form by neutralizing it with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with palmitic acid using industrial reactors.
Enzymatic or Chemical Catalysis: Utilizing high-efficiency enzymes or chemical catalysts to facilitate the formation of cytidine diphosphate-diacylglycerol.
Purification and Crystallization: The product is then purified through crystallization and converted into its ammonium salt form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent fatty acids, glycerol, and cytidine diphosphate under acidic or basic conditions.
Oxidation: The palmitoyl chains can be oxidized to form peroxides and other oxidative products.
Substitution: The cytidine diphosphate group can be substituted with other nucleotides or phosphate groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires specific enzymes or chemical catalysts to facilitate the exchange of the cytidine diphosphate group.
Major Products Formed
Hydrolysis: Produces palmitic acid, glycerol, and cytidine diphosphate.
Oxidation: Results in the formation of peroxides and other oxidative derivatives.
Substitution: Leads to the formation of new phospholipid derivatives with different nucleotide or phosphate groups.
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex phospholipids.
Biology: Plays a role in studying cell membrane dynamics and signaling pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of specialized lipids for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role in the synthesis of other phospholipids and in cellular signaling. The cytidine diphosphate group acts as a donor of cytidine monophosphate in various biochemical reactions, facilitating the formation of phosphatidylglycerol and phosphatidylinositol. These phospholipids are crucial components of cell membranes and play significant roles in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-(cytidine diphosphate) (ammonium salt) is unique due to its cytidine diphosphate group, which imparts specific biochemical properties not found in other similar compounds. This makes it particularly valuable in the synthesis of certain phospholipids and in specific cellular signaling pathways.
Properties
Molecular Formula |
C44H87N5O15P2 |
|---|---|
Molecular Weight |
988.1 g/mol |
IUPAC Name |
diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);2*1H3 |
InChI Key |
IAUUMXARBJMHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B12070510.png)


![[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)

![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)




![1-[4-(Trifluoromethyl)piperidine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B12070572.png)

![(2Z)-3-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B12070597.png)
